2-Fluoro-3-methylpyridine-4-carboxaldehyde
Description
Properties
IUPAC Name |
2-fluoro-3-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUIDODUIBFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-3-methylpyridine-4-carboxaldehyde is a fluorinated pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a subject of interest for further studies.
The molecular formula of this compound is , with a molecular weight of 155.13 g/mol. The presence of the fluorine atom and the aldehyde functional group contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that modifications in the pyridine ring can lead to enhanced antibacterial properties, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The potential anticancer properties of fluorinated pyridines have been explored in various studies. For instance, compounds structurally related to this compound have demonstrated activity against human tumor cell lines such as HeLa and HCT116.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
These results indicate a promising avenue for the development of new anticancer agents based on this scaffold .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The fluorine atom enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. Additionally, the aldehyde group may participate in nucleophilic attacks on cellular macromolecules, leading to alterations in cellular function.
Case Studies
- Antimicrobial Study : A study conducted on various pyridine derivatives showed that those with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Investigation : In vitro assays revealed that derivatives of this compound inhibited cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .
Scientific Research Applications
Pharmaceutical Applications
2-Fluoro-3-methylpyridine-4-carboxaldehyde serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.
Key Uses
- Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents. For instance, modifications to the aldehyde group can yield compounds effective against resistant bacterial strains.
- Anticancer Drugs : Research indicates that pyridine derivatives exhibit anticancer properties. The incorporation of the fluoro group may enhance the lipophilicity and bioavailability of these derivatives .
Agrochemical Applications
The compound is utilized in the development of agrochemicals, particularly in creating pesticides and herbicides with improved efficacy and reduced toxicity.
Case Study
A study highlighted the effectiveness of fluorinated pyridine derivatives in enhancing the performance of agrochemical products. These compounds are designed to target specific pest species while minimizing environmental impact, showcasing a promising direction for sustainable agriculture .
Material Science
In material science, this compound is employed in the synthesis of functionalized polymers and materials with specific electronic properties.
Applications
- Conductive Polymers : The incorporation of this compound into polymer matrices can improve electrical conductivity, making it suitable for applications in electronics and sensors.
- Coatings : Its reactive aldehyde group allows for cross-linking reactions that enhance the durability and performance of coatings used in various industrial applications .
Synthetic Chemistry
The compound is a valuable intermediate in synthetic organic chemistry. It participates in various reactions such as:
- Nucleophilic Substitution Reactions : The fluorine atom can be replaced with nucleophiles like amines or thiols, leading to new derivatives with potential applications .
- Electrophilic Aromatic Substitution : The electron-rich nature of the pyridine ring facilitates reactions with electrophiles, allowing for further functionalization .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Amino or thio derivatives |
| Electrophilic Aromatic Substitution | Reaction with electrophiles | Functionalized pyridines |
| Metal-Catalyzed Cross-Coupling | Formation of biaryl compounds | Complex organic frameworks |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table and analysis highlight key similarities and differences between 2-Fluoro-3-methylpyridine-4-carboxaldehyde and analogous compounds:
Key Comparative Insights:
Reactivity of Aldehyde vs. Amide/Carboxylic Acid Groups :
- The aldehyde in this compound enables facile condensation reactions (e.g., with amines to form imines), whereas amide or carboxylic acid derivatives (e.g., ) are more stable but less reactive.
- The iodine substituent in 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde provides a handle for transition-metal-catalyzed coupling reactions, a feature absent in the methyl-substituted analog .
Impact of Fluorine on Bioactivity: Fluorine at the 2-position in both this compound and 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide reduces metabolic degradation, enhancing pharmacokinetic profiles .
Functional Group Diversity :
- The hydroxymethyl and hydroxyl groups in 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde render it water-soluble and critical in enzymatic cofactor synthesis (e.g., pyridoxal phosphate) . In contrast, the methyl group in this compound increases lipophilicity, favoring blood-brain barrier penetration.
Limitations and Contradictions in Literature
- While fluorination generally improves metabolic stability, some studies suggest that excessive fluorine substitution (e.g., trifluoromethyl groups) may reduce solubility, complicating formulation .
- The aldehyde group in this compound is prone to oxidation, necessitating stabilization via acetal formation during storage .
Preparation Methods
Solvent-Free Synthesis via Isonicotinic Acid Derivatives
A patented method describes a solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazolines, which upon reductive hydrolysis yield 4-pyridinecarboxaldehydes with high yield (up to 88%).
- Step 1: Heat isonicotinic acid with ethylenediamine (or o-phenylenediamine) progressively from 150°C to 260°C over 10-15 hours to form 4-pyridine-2-imidazoline or 4-pyridine-2-benzimidazoline intermediates.
- Step 2: Reductive hydrolysis under inert atmosphere using metallic sodium or sodium borohydride in absolute ethanol at subzero temperatures, followed by acidification and extraction, produces the aldehyde.
This method is scalable, cost-effective, and environmentally friendly due to solvent-free conditions and mild reductive steps.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Isonicotinic acid + ethylenediamine, 150-260°C, 10-15h | 4-pyridine-2-imidazoline | 84-87 |
| 2 | Reductive hydrolysis with Na or NaBH4, EtOH, <0°C | 4-pyridinecarboxaldehyde | 85-88 |
Fluorination Techniques for Pyridine Derivatives
Fluorination of pyridine rings, particularly at the 2-position, is critical for preparing 2-fluoro derivatives. Traditional fluorination methods often suffer from harsh conditions and low selectivity.
Improved Blaz-Schiemann Reaction for Fluoropyridine Compounds
A novel preparation method involves bromination followed by fluorination via an improved Blaz-Schiemann reaction, which is milder and more selective:
- Bromination: Aminopyridine compounds (e.g., 3-amino-6-picoline) are brominated using sodium bromide and sodium bromate in a well-oxygenated acidic environment or tribromo oxygen phosphorus under heating.
- Denitration and Fluorination: Nitro-substituted pyridines undergo catalytic hydrogenation (Raney nickel, 40 psi H2) to amines, followed by diazotization and fluorination with sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78°C).
- Reaction Conditions: Most reactions proceed at or near room temperature, reducing energy consumption and side reactions.
This method yields fluorinated pyridine compounds with yields exceeding 80%, suitable for industrial-scale production.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Sodium bromide + sodium bromate in acidic medium, room temp or 110-130°C heating | Bromopyridine derivatives | >80 |
| Denitration | Raney nickel catalyst, H2 pressure 40 psi, room temp, 5h | Aminopyridine derivatives | - |
| Fluorination | Diazotization with NaNO2 in anhydrous HF, -78°C, Blaz-Schiemann reaction | Fluoropyridine derivatives | >80 |
Specific Synthetic Route for this compound
While the patents focus on general fluoropyridine and pyridinecarboxaldehyde synthesis, the preparation of this compound can be deduced by integrating these methods:
- Starting Material: 3-methylpyridine (3-picoline) or its amino/nitro derivatives.
- Bromination: Selective bromination at the 2-position using sodium bromide/bromate under controlled conditions.
- Denitration/Reduction: If starting from a nitro derivative, catalytic hydrogenation to amine.
- Fluorination: Diazotization and fluorination via improved Blaz-Schiemann reaction at low temperature.
- Introduction of Aldehyde Group: Oxidation of the methyl group at the 4-position or hydrolysis of suitable precursors to yield the carboxaldehyde functionality.
This sequence allows for regioselective incorporation of fluorine, methyl, and aldehyde groups with high yields and purity.
Summary Table of Preparation Methods
| Stage | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Aldehyde Formation | Solvent-free reaction & reductive hydrolysis | Isonicotinic acid + ethylenediamine; Na/NaBH4, EtOH, <0°C | 85-88 | Scalable, environmentally friendly |
| Bromination | Sodium bromide/bromate or tribromo oxygen phosphorus | Acidic aqueous medium or heating (110-130°C) | >80 | Avoids toxic bromine handling |
| Denitration/Reduction | Catalytic hydrogenation | Raney nickel, H2 40 psi, room temp | - | Converts nitro to amino |
| Fluorination | Improved Blaz-Schiemann reaction | NaNO2 in anhydrous HF, -78°C | >80 | Mild conditions, high selectivity |
| Final Functionalization | Oxidation/hydrolysis for aldehyde | Various oxidants or hydrolysis methods | Variable | Position-specific oxidation required |
Research Findings and Industrial Applicability
- The improved Blaz-Schiemann fluorination method significantly reduces energy consumption and side reactions compared to traditional fluorination techniques, making it suitable for large-scale synthesis of fluoropyridine derivatives.
- The solvent-free synthesis of 4-pyridinecarboxaldehydes offers a clean, cost-effective approach with high yields, facilitating the aldehyde introduction step.
- Combining these methods enables the efficient preparation of this compound with high purity, which is critical for pharmaceutical intermediate applications.
- The processes emphasize environmental safety by minimizing toxic reagents like elemental bromine and harsh solvents.
Q & A
Q. What are the most reliable synthetic routes for 2-fluoro-3-methylpyridine-4-carboxaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyridine carboxaldehyde derivatives typically involves formylation or oxidation of methylpyridine precursors. For example, analogous compounds like 2-chloro-5-fluoro-pyridine-4-carbaldehyde are synthesized via Vilsmeier-Haack formylation, using POCl₃ and DMF as reagents . Optimization can focus on:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Temperature control : Maintain 80–100°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar aldehyde functionality. Yields for similar compounds range from 50–70% .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : Compare H and C NMR shifts with structurally related compounds (e.g., 3-methyl-4-carboxaldehyde derivatives show aldehyde protons at δ 9.8–10.2 ppm and pyridine ring protons at δ 7.5–8.5 ppm) .
- LCMS : Monitor molecular ion peaks (expected [M+H]⁺ ≈ 154.05 g/mol) and purity (>95% by UV detection at 254 nm) .
- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated pyridine aldehydes?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example:
- Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to compare with literature (e.g., aldehyde proton shifts vary by 0.3 ppm across solvents) .
- X-ray crystallography : Resolve ambiguities using single-crystal diffraction (as done for 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, where bond lengths confirmed tautomeric forms) .
Q. What strategies are effective for studying the electronic effects of the fluorine and methyl substituents on the reactivity of this compound?
- Methodological Answer : Computational and experimental methods can be combined:
- DFT calculations : Use Gaussian or ORCA software to map frontier molecular orbitals (FMOs). Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity at the aldehyde group .
- Kinetic studies : Monitor aldehyde reactivity in nucleophilic additions (e.g., with hydrazines) under varying pH. The methyl group’s steric effects may slow reaction rates by 15–20% compared to non-methylated analogs .
Q. How should researchers address the lack of ecological or toxicity data for this compound in experimental design?
- Methodological Answer : Apply precautionary principles and predictive modeling:
- Read-across analysis : Use data from structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine shows low acute toxicity but unknown chronic effects) .
- In silico tools : Predict logP (estimated ~1.5) and bioaccumulation potential using EPI Suite, indicating moderate environmental mobility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
